t-Butyl {2-[(5-chloro-2-hydroxybenzyl)amino]ethyl}carbamate
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Overview
Description
t-Butyl {2-[(5-chloro-2-hydroxybenzyl)amino]ethyl}carbamate is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound features a carbamate group, which is known for its versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of t-Butyl {2-[(5-chloro-2-hydroxybenzyl)amino]ethyl}carbamate typically involves the reaction of Boc anhydride with ethanol, followed by the addition of ammonia solution under controlled temperature conditions . The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction .
Industrial Production Methods
Industrial production methods for carbamates often involve the use of efficient catalysts and optimized reaction conditions to ensure high yield and purity. For example, the use of cesium carbonate and TBAI in the presence of carbon dioxide and halides enables the efficient synthesis of carbamates under mild conditions .
Chemical Reactions Analysis
Types of Reactions
t-Butyl {2-[(5-chloro-2-hydroxybenzyl)amino]ethyl}carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
t-Butyl {2-[(5-chloro-2-hydroxybenzyl)amino]ethyl}carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of t-Butyl {2-[(5-chloro-2-hydroxybenzyl)amino]ethyl}carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity and influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
tert-Butyl (2-aminoethyl)carbamate: Used in organic synthesis and as a protecting group.
tert-Butyl (4-methylpyridin-2-yl)carbamate: Utilized in the synthesis of pharmaceuticals.
Uniqueness
t-Butyl {2-[(5-chloro-2-hydroxybenzyl)amino]ethyl}carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a carbamate group with a chlorinated benzylamine moiety makes it particularly versatile in various applications.
Properties
IUPAC Name |
tert-butyl N-[2-[(5-chloro-2-hydroxyphenyl)methylamino]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O3/c1-14(2,3)20-13(19)17-7-6-16-9-10-8-11(15)4-5-12(10)18/h4-5,8,16,18H,6-7,9H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFNZIIMRKEQFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNCC1=C(C=CC(=C1)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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